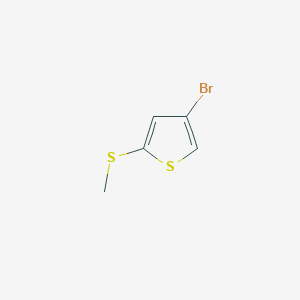

4-Bromo-2-(methylthio)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene and its derivatives are of immense importance in contemporary chemical research due to their versatile applications. dntb.gov.uarsc.orgderpharmachemica.com They are fundamental building blocks in the synthesis of a wide array of functional materials and biologically active compounds. rsc.orgderpharmachemica.com In materials science, thiophene-based polymers and oligomers are prized for their electronic and optical properties, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). pharmaguideline.com The sulfur atom in the thiophene ring contributes to its aromaticity and electron-rich nature, which facilitates chemical reactions and imparts stability to the resulting materials. pharmaguideline.com

Unique Substitution Patterns and Their Influence on Chemical Behavior

The chemical behavior of a substituted thiophene is profoundly influenced by the nature and position of its substituents. The thiophene ring has distinct positions (C2, C3, C4, C5), with the C2 and C5 positions (alpha to the sulfur) being generally more reactive towards electrophilic substitution than the C3 and C4 positions (beta to the sulfur). pharmaguideline.com

In the case of 4-Bromo-2-(methylthio)thiophene, the two substituents exert competing electronic effects. The bromine atom at the 4-position is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. The methylthio group at the 2-position is generally considered an ortho-, para-directing (in this case, directing to the 3- and 5-positions) and activating group due to the electron-donating resonance effect of the sulfur lone pair.

Computational studies on substituted thiophenes have shown that both electron-donating and electron-withdrawing groups, as well as their positions on the ring, significantly affect the molecule's electronic structure, such as the HOMO-LUMO gap. acs.orgresearchgate.net This, in turn, influences the molecule's optical and electronic properties and its reactivity in chemical transformations. For instance, the presence of a halogen, like bromine, provides a reactive handle for cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.com

Research Trajectories for Bromo- and Alkylthio-Substituted Thiophenes

Research involving bromo- and alkylthio-substituted thiophenes is largely driven by their utility as versatile synthetic intermediates. mdpi.com Brominated thiophenes are key precursors for creating more complex molecules through metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Kumada reactions. mdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of sophisticated molecular architectures for materials and pharmaceuticals.

The introduction of an alkylthio group, such as the methylthio group, can modulate the electronic properties of the thiophene ring, which is particularly relevant for the development of organic electronic materials. For example, the synthesis of regioregular poly(3-alkylthio)thiophenes has been explored, as these polymers are highly electroconductive. The alkylthio substituent influences the polymer's conformation and solid-state packing, which are critical factors for charge transport.

While direct research on 4-Bromo-2-(methylthio)thiophene is limited, studies on its isomers, such as 3-(methylthio)thiophene (B1582169) (often synthesized from 3-bromothiophene), highlight the research interest in this class of compounds. google.com The synthesis of these molecules often involves lithiation of a bromothiophene followed by quenching with an electrophile like dimethyl disulfide. google.com This underscores the general strategy where the bromine atom serves as a precursor to introduce other functional groups. Future research may yet characterize 4-Bromo-2-(methylthio)thiophene, likely as an intermediate in the synthesis of more complex, functional molecules where the precise arrangement of its bromo and methylthio groups imparts specific desired properties.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZWFWQJUITPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437507 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-65-4 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylthio Thiophene

Directed Ortho Metalation (DOM) and Lithiation Reactivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the adjacent ortho position of an aromatic ring with a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can be trapped by various electrophiles, leading to regioselective substitution. wikipedia.orgorganic-chemistry.orgbaranlab.org

Regioselectivity Directed by the Methylthio Group

In the case of 4-bromo-2-(methylthio)thiophene, the methylthio (-SMe) group serves as a directed metalation group (DMG). The sulfur atom, being a Lewis base, can coordinate to the lithium atom of the organolithium reagent, thereby increasing the kinetic acidity of the protons at the adjacent C3 position. This coordination directs the deprotonation to the C3 position, leading to the formation of a 3-lithiated thiophene (B33073) intermediate. This regioselectivity is crucial as it allows for functionalization at a specific position on the thiophene ring, which might be difficult to achieve through other synthetic routes. The presence of the bromine atom at the C4 position generally does not interfere with this initial lithiation step, as the directing effect of the methylthio group is dominant under these conditions.

Subsequent Trapping with Electrophiles for C-Substitution

Once the 3-lithiated intermediate of 4-bromo-2-(methylthio)thiophene is formed, it can be reacted with a wide array of electrophiles to introduce various substituents at the C3 position. nih.gov This process, known as electrophilic trapping, is a versatile method for creating new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org

Common electrophiles and the resulting substitutions include:

Aldehydes and Ketones: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.

Carbon Dioxide: Carboxylation with CO2 introduces a carboxylic acid group.

Alkyl Halides: Alkylation can be achieved using alkyl halides to introduce alkyl chains.

Disulfides: Reaction with disulfides can introduce a new thioether linkage.

The ability to introduce a diverse range of functional groups at the C3 position makes this lithiation-trapping sequence a valuable tool in the synthesis of complex thiophene-containing molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromo-2-(methylthio)thiophene is an excellent substrate for these reactions, primarily due to the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. carroll.edunih.gov This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

In the context of 4-bromo-2-(methylthio)thiophene, the bromine atom at the C4 position readily participates in the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position. The general reaction involves the treatment of 4-bromo-2-(methylthio)thiophene with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

A typical reaction setup is as follows:

| Component | Role | Example |

| Substrate | Aryl halide | 4-Bromo-2-(methylthio)thiophene |

| Coupling Partner | Organoboron reagent | Phenylboronic acid |

| Catalyst | Palladium source | Pd(PPh3)4, Pd(OAc)2 |

| Ligand | Phosphine ligand | PPh3, SPhos, XPhos |

| Base | Activates boronic acid | K2CO3, K3PO4, Cs2CO3 |

| Solvent | Reaction medium | Toluene, Dioxane, DMF |

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. The methylthio group at the C2 position generally remains intact during this process, allowing for the synthesis of 4-aryl-2-(methylthio)thiophenes.

Stille Coupling and Other Metal-Mediated Cross-Coupling Reactions

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org Similar to the Suzuki coupling, the bromine atom of 4-bromo-2-(methylthio)thiophene can be readily displaced to form a new carbon-carbon bond. wikipedia.org While the toxicity of organotin reagents is a concern, the Stille reaction offers advantages in certain cases, such as its tolerance to a wide range of functional groups and its use with substrates that are not amenable to other coupling methods.

Other metal-mediated cross-coupling reactions that can be employed with 4-bromo-2-(methylthio)thiophene include:

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylthiophenes.

Buchwald-Hartwig Amination: Reaction with amines to form aminothiophenes.

These reactions further expand the synthetic utility of 4-bromo-2-(methylthio)thiophene, allowing for the introduction of a diverse array of functionalities at the C4 position.

Optimization of Ligand and Catalyst Systems in Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the catalyst and, more importantly, the supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For challenging couplings involving 4-bromo-2-(methylthio)thiophene, optimization of the ligand and catalyst system may be necessary to achieve high yields and selectivity. A variety of phosphine-based ligands are commonly employed, ranging from simple triphenylphosphine (B44618) (PPh3) to more sophisticated, sterically bulky, and electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos.

Factors to consider during optimization include:

Catalyst Precursor: Pd(OAc)2 and Pd2(dba)3 are common and versatile palladium(0) precursors.

Ligand Choice: The electronic and steric properties of the ligand can significantly impact the reaction outcome. Electron-rich and bulky ligands often promote oxidative addition and reductive elimination.

Solvent: The solvent can affect the solubility of the reactants and the stability of the catalytic species.

Temperature: Reaction temperature can influence reaction rates and catalyst stability.

Systematic screening of these parameters is often required to identify the optimal conditions for a specific cross-coupling reaction of 4-bromo-2-(methylthio)thiophene.

Nucleophilic Substitution Reactions on the Bromine Moiety

The bromine atom at the 4-position of the thiophene ring is a key site for nucleophilic substitution, primarily through metal-halogen exchange reactions. This process is fundamental for the introduction of various functional groups onto the thiophene core.

One of the most common transformations is the lithium-halogen exchange, typically achieved using organolithium reagents such as n-butyllithium (n-BuLi). This reaction generates a lithiated thiophene intermediate, which can then react with a wide array of electrophiles. For instance, treatment of bromo-substituted alkylthiophenes with n-BuLi followed by quenching with an electrophile allows for the introduction of groups like formyl (using DMF) or boronic esters (using trimethyl borate (B1201080) and pinacol). jcu.edu.au This approach provides a pathway to synthesize a variety of 2,4-disubstituted thiophenes.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of nucleophilic substitution for 4-bromo-2-(methylthio)thiophene. Reactions like the Suzuki, Stille, and Kumada couplings enable the formation of new carbon-carbon bonds. In a Suzuki coupling, for example, the bromothiophene derivative is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. jcu.edu.au Similarly, Stille coupling utilizes organostannanes, and Kumada coupling employs Grignard reagents. These reactions are highly efficient for creating biaryl structures or introducing alkyl and vinyl groups. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. jcu.edu.au

The Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the formation of carbon-nitrogen bonds by reacting the bromothiophene with an amine. jcu.edu.au

| Reaction Type | Reagents | Product Type | Reference |

| Lithium-Halogen Exchange | n-BuLi, Electrophile | Functionalized Thiophene | jcu.edu.au |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Biaryl or Alkylated/Vinylated Thiophene | jcu.edu.au |

| Stille Coupling | Organostannane, Pd catalyst | Biaryl or Alkylated/Vinylated Thiophene | jcu.edu.au |

| Kumada Coupling | Grignard reagent, Pd catalyst | Biaryl or Alkylated/Vinylated Thiophene | jcu.edu.au |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aminated Thiophene | jcu.edu.au |

Electrophilic Aromatic Substitution on the Thiophene Ring System

While the bromine atom provides a handle for nucleophilic substitution, the thiophene ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents, the electron-donating methylthio group (-SMe) and the electron-withdrawing but ortho-para directing bromine atom, govern the regioselectivity of these reactions. The methylthio group is an activating group, while the bromine is deactivating. Generally, the position of electrophilic attack is directed to the vacant C5 position, which is ortho to the activating methylthio group and meta to the deactivating bromo group.

Common electrophilic substitution reactions for thiophenes include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. For 4-bromo-2-(methylthio)thiophene, these reactions would be expected to yield the 5-substituted product. For example, halogenation with N-bromosuccinimide (NBS) would likely introduce a second bromine atom at the 5-position.

Halogen Dance Reactions and Isomeric Rearrangements

Halogen dance reactions are a fascinating type of isomeric rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, mediated by a strong base. clockss.org This reaction, also known as base-catalyzed halogen dance (BCHD), has been studied in the context of bromothiophenes. clockss.orgias.ac.in

Base-Mediated Halogen Migration Phenomena

The halogen dance reaction is typically initiated by deprotonation of the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to form a carbanionic intermediate. acs.orgresearchgate.net This is followed by a series of halogen-metal exchange steps that lead to the migration of the halogen. whiterose.ac.uk For bromothiophenes, the bromine atom can move to an adjacent or more distant carbon atom on the ring. The final position of the halogen is often determined by the thermodynamic stability of the intermediate organolithium species. imperial.ac.uk

In mixed di-halothiophenes, it has been observed that the iodo-substituent migrates preferentially over the bromo-substituent, and the bromo-substituent over the chloro-substituent. imperial.ac.uk The mechanism is thought to involve a bromo-bridged transition state. ias.ac.in

Control and Prevention of Halogen Dance

The halogen dance can sometimes be an unwanted side reaction, leading to mixtures of isomers. imperial.ac.uk However, with a deeper understanding of the mechanism, it can be controlled and used as a synthetic tool to access specific substitution patterns that are otherwise difficult to obtain. clockss.org

The regioselectivity of the initial deprotonation step is crucial for controlling the outcome of the halogen dance. The presence of directing groups on the thiophene ring can influence where the lithiation occurs. acs.orgresearchgate.net For example, groups like oxazoline, ester, and amide can direct the deprotonation to the adjacent β-position, thereby controlling the subsequent halogen migration. acs.orgresearchgate.net

The choice of base and reaction conditions (e.g., temperature) can also be used to control or prevent the halogen dance. In some cases, performing reactions at very low temperatures can suppress the rearrangement.

Oxidative and Reductive Transformations

The sulfur atom in the methylthio group of 4-bromo-2-(methylthio)thiophene can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation can significantly alter the electronic properties and reactivity of the thiophene ring.

Reductive transformations can target the bromine atom. For example, debromination can be achieved using reducing agents like zinc dust in acetic acid, which is a method used for the synthesis of 3-bromothiophene (B43185) from 2,3,5-tribromothiophene. orgsyn.org Catalytic hydrogenation with a palladium catalyst could also potentially remove the bromine atom.

Ring-Opening and Cycloaddition Reactivity

Under certain conditions, the thiophene ring can undergo ring-opening reactions. These reactions often involve the cleavage of one or both carbon-sulfur bonds and can be promoted by transition metal complexes or strong nucleophiles. researchgate.net For instance, some thiophene derivatives undergo ring-opening upon reaction with specific reagents, leading to the formation of acyclic or different heterocyclic structures. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Methylthio Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-2-(methylthio)thiophene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecular architecture.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 4-Bromo-2-(methylthio)thiophene, three distinct proton signals are expected: two from the thiophene (B33073) ring and one from the methylthio group.

The protons on the thiophene ring, H-3 and H-5, are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum. Due to the presence of adjacent protons, these signals would typically appear as doublets, although long-range couplings can sometimes add complexity. The methylthio group (-SCH₃) protons are expected to appear as a sharp singlet in the upfield region, as they are not coupled to any other protons. The specific chemical shifts are influenced by the electronic effects of the bromine and methylthio substituents.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-(methylthio)thiophene Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | ~7.10 | d (Doublet) |

| H-5 | ~6.90 | d (Doublet) |

| -SCH₃ | ~2.50 | s (Singlet) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For 4-Bromo-2-(methylthio)thiophene, five distinct signals are anticipated: four for the carbon atoms of the thiophene ring and one for the methyl group carbon. The carbon attached to the bromine (C-4) is expected to be significantly downfield due to the halogen's deshielding effect, while the carbon attached to the sulfur of the methylthio group (C-2) will also be influenced. In some cases, the signal for a carbon atom directly attached to boron or other quadrupolar nuclei may not be observed due to quadrupolar relaxation. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-(methylthio)thiophene Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~145.0 |

| C-3 | ~128.0 |

| C-4 | ~110.0 |

| C-5 | ~125.0 |

| -SCH₃ | ~15.0 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are utilized.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of 4-Bromo-2-(methylthio)thiophene, a cross-peak would be expected between the signals for H-3 and H-5, confirming their spatial proximity on the thiophene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). It is a powerful tool for assigning carbons that have attached protons. For the target molecule, the H-3 signal would correlate with the C-3 signal, the H-5 signal with the C-5 signal, and the -SCH₃ proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected HMBC correlations for 4-Bromo-2-(methylthio)thiophene would include:

The methyl protons (-SCH₃) correlating to the C-2 carbon.

The H-3 proton correlating to carbons C-2, C-4, and C-5.

The H-5 proton correlating to carbons C-3 and C-4. These correlations would definitively establish the 2- and 4-positions of the methylthio and bromo substituents, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and can reveal structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For 4-Bromo-2-(methylthio)thiophene (C₅H₅BrS₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks. nist.gov

For 4-Bromo-2-(methylthio)thiophene, the key features in the EI-MS spectrum would be:

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to [C₅H₅⁷⁹BrS₂]⁺ and [C₅H₅⁸¹BrS₂]⁺, respectively. This M/M+2 pattern is a definitive indicator of the presence of one bromine atom. docbrown.info

Key Fragmentation Pathways: The fragmentation pattern provides structural clues. Common fragmentation pathways for bromo- and thio-substituted aromatic compounds include the loss of the substituents.

Loss of a methyl radical: [M - CH₃]⁺, resulting in ions at m/z 209 and 211.

Loss of a bromine atom: [M - Br]⁺, resulting in a significant ion at m/z 145.

Loss of a thiomethyl radical: [M - SCH₃]⁺, leading to an ion at m/z 177 and 179.

The analysis of these fragments helps to confirm the presence and connectivity of the substituent groups on the thiophene ring. chemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure and bonding within a compound. For 4-bromo-2-(methylthio)thiophene, both FT-IR and Raman spectroscopy are pivotal in identifying its characteristic functional groups and understanding its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in 4-bromo-2-(methylthio)thiophene. The infrared spectrum reveals absorption bands corresponding to the specific vibrational modes of the molecule.

The C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. The C-S stretching vibration within the thiophene ring is observed around 840 cm⁻¹. Furthermore, the presence of the methyl group is confirmed by C-H stretching vibrations around 2920 cm⁻¹ and bending vibrations near 1440 cm⁻¹. The C-Br stretching frequency is generally found at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for 4-Bromo-2-(methylthio)thiophene

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| C-H stretching (thiophene) | ~3100 | Thiophene Ring |

| C-H stretching (methyl) | ~2920 | Methyl Group (-CH₃) |

| C-H bending (methyl) | ~1440 | Methyl Group (-CH₃) |

| C-S stretching (thiophene) | ~840 | Thiophene Ring |

| C-Br stretching | ~600-500 | Bromo Group (-Br) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the molecular vibrations of 4-bromo-2-(methylthio)thiophene. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show a strong signal for the C-S-C symmetric stretching mode of the thiophene ring. The C-Br bond, being highly polarizable, also typically exhibits a strong Raman signal at lower frequencies. Detailed Raman analysis allows for a more complete picture of the vibrational framework of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Through this technique, the crystal structure of 4-bromo-2-(methylthio)thiophene can be elucidated, providing exact bond lengths, bond angles, and intermolecular interactions.

While a specific, publicly available crystal structure for 4-bromo-2-(methylthio)thiophene is not readily found, analysis of closely related thiophene derivatives allows for predictable structural parameters. The thiophene ring is expected to be planar. The C-Br and C-S bond lengths and the C-S-C bond angle within the thiophene ring would be key parameters determined from such an analysis. For instance, in similar brominated thiophenes, C-Br bond lengths are typically around 1.85-1.90 Å, and C-S bond lengths are in the range of 1.70-1.74 Å. The crystal packing would reveal how molecules arrange themselves, highlighting any significant intermolecular forces like halogen bonding or π-π stacking.

Electrochemistry and Redox Behavior

The electrochemical properties of 4-bromo-2-(methylthio)thiophene are of interest, particularly for its potential use in electronic materials. Techniques like cyclic voltammetry can be used to study its redox behavior, specifically its oxidation potential. The methylthio group (-SCH₃) is an electron-donating group, which generally lowers the oxidation potential of the thiophene ring, making it easier to oxidize compared to unsubstituted thiophene.

Theoretical and Computational Chemistry of 4 Bromo 2 Methylthio Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p), which has been shown to be reliable for thiophene-based compounds. scispace.comuomphysics.net Such studies provide a comprehensive understanding of the molecule's geometric and electronic properties from first principles.

The first step in a computational analysis is geometry optimization, a process where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. scispace.com This yields precise information on bond lengths, bond angles, and dihedral angles. For 4-Bromo-2-(methylthio)thiophene, the optimized geometry would reveal the planarity of the thiophene (B33073) ring and the orientation of the methylthio and bromo substituents. The electronic structure analysis provides a map of how electrons are distributed across the molecule, which is fundamental to understanding its properties.

Table 1: Predicted Geometric Parameters for 4-Bromo-2-(methylthio)thiophene based on DFT Calculations of Analogous Compounds

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=C (thiophene) | ~1.37 Å |

| C-C (thiophene) | ~1.42 Å | |

| C-S (thiophene) | ~1.73 Å | |

| C-Br | ~1.88 Å | |

| C-S (thioether) | ~1.77 Å | |

| S-CH₃ | ~1.82 Å | |

| Bond Angles | C-S-C (thiophene) | ~92° |

| C-C-Br | ~128° | |

| C-S-CH₃ | ~102° |

Note: These values are illustrative and based on typical DFT results for substituted thiophenes. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net For substituted thiophenes, these energies are typically calculated in the range shown in the table below.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 4.5 eV |

Note: Values are based on DFT calculations for similar bromo-thiophene derivatives. scispace.comuomphysics.net

The HOMO is typically distributed over the thiophene ring and the sulfur atom of the methylthio group, indicating these are the primary sites for electrophilic attack. The LUMO is generally located across the π-system of the thiophene ring.

The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uomphysics.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 4-Bromo-2-(methylthio)thiophene, the MESP map would be expected to show:

Negative Potential: Concentrated around the sulfur atoms of both the thiophene ring and the methylthio group due to their lone pairs of electrons. These regions represent the primary nucleophilic sites.

Positive Potential: Located around the hydrogen atoms of the methyl group. A region of positive potential, known as a sigma-hole, may also be present on the bromine atom, which can participate in halogen bonding. nih.gov

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. dntb.gov.ua These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.1 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.8 eV |

Note: Values are calculated using the illustrative energies from Table 2.

These descriptors help in comparing the reactivity of 4-Bromo-2-(methylthio)thiophene with other related compounds in a systematic manner.

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. scispace.com These theoretical frequencies often need to be scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. scispace.com

The analysis of these calculated vibrations allows for the definitive assignment of specific peaks in the experimental IR and Raman spectra to particular molecular motions, such as C-H stretching, C=C ring stretching, or C-Br stretching.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3150 |

| C-H Stretch (Aliphatic) | -CH₃ Group | 2950 - 3000 |

| C=C Stretch | Thiophene Ring | 1400 - 1550 |

| C-S Stretch | Thiophene Ring | 600 - 700 |

| C-Br Stretch | Bromo Group | 500 - 600 |

Note: These are typical frequency ranges for the specified functional groups based on DFT calculations. scispace.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular bonding interactions. dntb.gov.ua It provides a detailed picture of the electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which is key to understanding molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For 4-Bromo-2-(methylthio)thiophene, NBO analysis would likely reveal:

Atomic Charges: A significant negative charge on the sulfur and bromine atoms, confirming their high electronegativity, and positive charges on the carbon atoms bonded to them.

Delocalization: Strong π → π* interactions within the thiophene ring, which are responsible for its aromatic character and planarity.

These analyses provide a robust, theoretical foundation for understanding the structure, stability, and reactivity of 4-Bromo-2-(methylthio)thiophene.

Kinetic Stability and Reaction Pathway Predictions

The kinetic stability and reactivity of 4-bromo-2-(methylthio)thiophene are dictated by the electronic interplay of its substituents on the aromatic thiophene ring. The methylthio (-SMe) group at the 2-position is an activating, electron-donating group, while the bromo (-Br) group at the 4-position is a deactivating, electron-withdrawing group. This substitution pattern creates a nuanced reactivity landscape.

Computational studies on substituted thiophenes provide a framework for predicting the reaction pathways of 4-bromo-2-(methylthio)thiophene. Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces and identifying the most probable sites for electrophilic and nucleophilic attack.

For electrophilic aromatic substitution, the directing effects of both substituents must be considered. The activating methylthio group directs incoming electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho and para to the methylthio group, respectively. Conversely, the deactivating bromo group also directs to its ortho and para positions, which are the 3- and 5-positions. Therefore, both substituents reinforce the directing of electrophiles to the 3- and 5-positions of the thiophene ring. However, the activating nature of the methylthio group is expected to dominate, making the 5-position, which is para to the methylthio group and ortho to the bromo group, the most likely site for electrophilic attack due to electronic activation and steric accessibility. The 3-position, being ortho to both groups, would also be a potential site of reaction, though likely less favored.

Nucleophilic aromatic substitution (SNA) reactions on thiophene derivatives have also been investigated computationally. These studies indicate that the positions activated by electron-withdrawing groups are susceptible to nucleophilic attack. In 4-bromo-2-(methylthio)thiophene, the bromine atom at the 4-position is a potential leaving group in an SNAr reaction, particularly if a strong nucleophile is used. The presence of the electron-withdrawing bromine atom would facilitate this reaction.

Computational models can also predict the kinetic stability of the molecule by calculating the activation energy barriers for various decomposition pathways. For thiophene derivatives, ring-opening reactions are a possible degradation pathway under certain conditions, such as high temperatures or in the presence of specific catalysts. DFT calculations could elucidate the energy barriers for such processes for 4-bromo-2-(methylthio)thiophene, providing insight into its thermal stability.

Table 1: Predicted Reactivity of 4-Bromo-2-(methylthio)thiophene

| Reaction Type | Predicted Major Product(s) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at the 5-position | The activating and ortho-para directing methylthio group at the 2-position strongly directs incoming electrophiles to the 5-position. |

Non-Linear Optical (NLO) Property Predictions

The field of non-linear optics (NLO) explores the interaction of intense light with materials, leading to a variety of interesting and useful phenomena. Organic molecules with donor-acceptor functionalities have been a major focus of NLO research. The presence of both an electron-donating group (methylthio) and an electron-withdrawing group (bromo) on the thiophene ring of 4-bromo-2-(methylthio)thiophene suggests that it may possess interesting NLO properties.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters such as the first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated. For a molecule to have a significant β value, it typically needs a substantial change in dipole moment upon electronic excitation, which is often found in donor-acceptor systems.

In 4-bromo-2-(methylthio)thiophene, the methylthio group acts as a π-electron donor, increasing the electron density of the thiophene ring. The bromo group, while a weak deactivator, is an electronegative atom and can act as a π-electron acceptor, particularly in the presence of a strong donor. This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key requirement for a large NLO response.

Theoretical calculations on similar donor-acceptor substituted thiophenes have shown that the magnitude of the NLO response is sensitive to the strength of the donor and acceptor groups, as well as the nature of the conjugated bridge (the thiophene ring in this case). It is predicted that 4-bromo-2-(methylthio)thiophene would exhibit a measurable NLO response. The exact value of its hyperpolarizability would require specific DFT calculations.

Table 2: Predicted Non-Linear Optical Properties of 4-Bromo-2-(methylthio)thiophene

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| First Hyperpolarizability (β) | Non-zero, potentially significant | Presence of an electron-donating group (-SMe) and an electron-withdrawing group (-Br) on a conjugated thiophene ring, facilitating intramolecular charge transfer. |

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For 4-bromo-2-(methylthio)thiophene, MD simulations could provide valuable insights into its intermolecular interactions in various environments, such as in solution or in the solid state.

In a condensed phase, molecules of 4-bromo-2-(methylthio)thiophene would interact through a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding. The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on a neighboring molecule. The sulfur atoms in the thiophene ring and the methylthio group can also participate in intermolecular interactions.

MD simulations of thiophene derivatives have been used to study their aggregation behavior in solution. nih.gov For 4-bromo-2-(methylthio)thiophene, simulations could predict whether the molecules tend to self-assemble and, if so, the preferred orientation of the molecules within the aggregates. This is particularly relevant for understanding its properties in materials science applications, where molecular packing can significantly influence bulk properties.

The simulations would involve placing a number of 4-bromo-2-(methylthio)thiophene molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for all the atoms in the system over a period of time. Analysis of the resulting trajectories can reveal information about the radial distribution functions (describing the probability of finding a neighboring molecule at a certain distance), the orientation of the molecules, and the dynamics of their interactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

As a bifunctional reagent, 4-Bromo-2-(methylthio)thiophene offers chemists the ability to selectively introduce the thiophene (B33073) moiety into larger, more complex structures. The differing reactivity of the bromo and methylthio substituents allows for sequential and controlled synthetic steps.

The primary utility of 4-Bromo-2-(methylthio)thiophene in this context lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position is a prime site for reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental methods for creating new C-C bonds. These reactions allow for the attachment of a wide variety of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, leading to a diverse array of polysubstituted thiophene derivatives.

For instance, a similar isomer, 3-bromo-4-(methylthio)thiophene, is utilized in Sonogashira cross-coupling reactions with terminal alkynes. This reaction, typically catalyzed by a palladium complex like Pd(PPh₃)₄ and a copper(I) co-catalyst, yields 3-(methylthio)-4-alkynylthiophenes, which are valuable intermediates google.com. It is chemically reasonable to expect that 4-Bromo-2-(methylthio)thiophene would undergo analogous reactions to produce 2-(methylthio)-4-alkynylthiophenes. The general conditions for such coupling reactions on bromothiophene substrates are well-established nih.govjcu.edu.au.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Reagents | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Cs₂CO₃) | Thiophene-Aryl/Heteroaryl |

| Stille Coupling | Organostannane (e.g., Aryl-Sn(Bu)₃) | Pd(PPh₃)₄ | Thiophene-Aryl |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) | Thiophene-Alkynyl |

Building upon its utility in forming C-C bonds, 4-Bromo-2-(methylthio)thiophene serves as an intermediate in the construction of more elaborate heterocyclic scaffolds. Thiophene rings are core components of many fused-ring systems that are of significant interest in materials science and medicinal chemistry. By first undergoing a cross-coupling reaction, the resulting substituted thiophene can be subjected to subsequent intramolecular cyclization reactions to form fused systems.

A key example of such a scaffold is thieno[3,2-b]thiophene, a fused bicyclic system known for its excellent electronic properties nih.gov. Synthetic strategies often involve the cyclization of appropriately substituted thiophenes nih.gov. Starting with 4-Bromo-2-(methylthio)thiophene, one could envision a pathway where a coupling reaction introduces a side chain at the 4-position, which then reacts with the adjacent C-5 hydrogen or a group at the C-3 position to form a second fused thiophene ring. The synthesis of thienothiophenes and their derivatives is a critical area of research for developing new organic materials nih.gov.

Functionalized thiophenes are a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics and metabolic profiles. The ability to create complex, polysubstituted thiophenes makes compounds like 4-Bromo-2-(methylthio)thiophene valuable starting points for the synthesis of advanced pharmaceutical intermediates chemimpex.comchemimpex.com.

For example, the synthesis of novel kinase inhibitors or receptor antagonists often involves the assembly of a central heterocyclic core decorated with various functional groups to optimize binding affinity and pharmacokinetic properties. A patent for the synthesis of 3-(methylthio)thiophene (B1582169) highlights its use as an intermediate for Active Pharmaceutical Ingredients (APIs). The synthesis proceeds by reacting 3-lithiothiophene with dimethyl disulfide, a transformation that underscores the utility of the methylthio group in thiophene chemistry. The bromo-functionality on 4-Bromo-2-(methylthio)thiophene provides a reliable reaction site for building the molecular complexity required in modern drug candidates.

Precursor for Functional Materials

The electronic properties of the thiophene ring make it a fundamental unit in the field of materials science, particularly for organic electronics. 4-Bromo-2-(methylthio)thiophene is a precursor for creating larger, conjugated systems that form the basis of these materials.

Thiophene-based polymers, such as polythiophene and its derivatives, are among the most studied classes of conducting polymers due to their environmental stability and high conductivity in the doped state. The properties of these polymers can be tuned by introducing substituents onto the thiophene ring.

4-Bromo-2-(methylthio)thiophene can be envisioned as a monomer precursor for synthesizing substituted polythiophenes. Through reactions like Stille coupling, it can be converted into organometallic derivatives suitable for polymerization. Alternatively, dehalogenative polymerization methods could potentially utilize the bromine atom to form polymer chains. The methylthio group would remain as a substituent on the polymer backbone, influencing its solubility, morphology, and electronic properties. The synthesis of functionalized thiophenes is a key step in creating conductive polymers for applications like organic light-emitting diodes (OLEDs) chemimpex.com.

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the semiconductor. Thiophene oligomers and polymers are premier materials in this field researchgate.net.

A patent details how a related isomer, 3-bromo-4-(methylthio)thiophene, is a key intermediate in synthesizing monomers for organic photovoltaics google.com. The bromo-substituted compound undergoes a Sonogashira coupling to produce an alkynylthiophene derivative, which is a building block for larger, electron-rich conjugated molecules used in OPV devices google.com. This provides strong evidence for the role of 4-Bromo-2-(methylthio)thiophene as a constituent in the development of organic semiconductors. Its ability to participate in C-C bond-forming reactions allows for its incorporation into well-defined oligomers or as a functional end-capping group on a polymer, enabling the precise tuning of the material's electronic energy levels (HOMO/LUMO) and charge transport characteristics nih.govchemimpex.com.

Materials for Optoelectronic Devices

Thiophene-based compounds are a cornerstone in the field of organic electronics, prized for their excellent charge transport properties and tunable optoelectronic characteristics. The incorporation of thiophene units into conjugated polymers and small molecules allows for the creation of materials used in a range of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the thiophene ring facilitates the delocalization of π-electrons, which is essential for efficient charge transport.

While specific research detailing the direct application of 4-bromo-2-(methylthio)thiophene in optoelectronic devices is not extensively documented in publicly available literature, its structural motifs are found in materials developed for such purposes. For instance, suppliers of specialty chemicals for organic electronics often list compounds like 4-bromo-2-methylthiophene (B1269912) under categories for OPV and OLED materials, indicating its role as a precursor or building block. acrospharmatech.com The bromo- and methylthio- groups on the thiophene ring offer handles for further chemical modification, allowing for the synthesis of more complex conjugated systems with tailored electronic properties.

The general strategy involves using thiophene derivatives to construct donor-acceptor (D-A) type π-conjugated systems. google.com In these systems, the thiophene moiety can act as an electron-donating unit. The properties of the final material, such as the absorption and emission wavelengths, can be fine-tuned by selecting appropriate donor and acceptor units. google.com For example, fused-thiophene systems have been extensively studied for their potential in both OPVs and dye-sensitized solar cells (DSSCs). mdpi.com The rigidity and planarity of fused thiophene structures can enhance π-π stacking and improve charge carrier mobility. nih.gov

Although direct performance data for materials derived from 4-bromo-2-(methylthio)thiophene is scarce, the table below illustrates the typical performance of various thiophene-based materials in organic solar cells to provide context for the potential of this class of compounds.

Table 1: Performance of Thiophene-Based Materials in Organic Solar Cells

| Donor Polymer/Small Molecule | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

|---|---|---|---|---|---|---|

| PM6 | Y6 | 17.9 | Not Specified | Not Specified | 78.6 | researchgate.net |

| L8-BO | Y6-BO | 18.6-18.7 | Not Specified | Not Specified | Not Specified | researchgate.net |

| Small Molecule 9 | PC71BM | 4.0 | 0.81 | 9.3 | 53 | mdpi.com |

| P3HT/dye 1 | nc-TiO2 | 0.3 | 0.7 | 1.2 | Not Specified | nih.gov |

Derivatization for Polymer Photostabilization

The degradation of polymers under the influence of ultraviolet (UV) radiation is a significant issue that can be mitigated by the incorporation of photostabilizers. Thiophene derivatives have been investigated for this purpose due to their ability to absorb UV light and dissipate the energy in a harmless manner.

Recent research has demonstrated the potential of derivatives synthesized from a structurally similar compound, 3-bromo-2-methylthiophene-5-carbaldehyde, as effective photostabilizers for rigid poly(vinyl chloride) (PVC). nih.govescholarship.org In this work, a series of Schiff base derivatives (imines) were synthesized by reacting the thiophene aldehyde with various anilines and amino-quinazolinones. nih.gov These derivatives were then blended with PVC at a concentration of 0.5% by weight, and the photostabilization effect was evaluated by monitoring changes in the polymer's infrared spectrum and quantum yield of chain scission after exposure to UV radiation. nih.gov

The results indicated that all the synthesized thiophene derivatives provided a degree of photostabilization to the PVC films. The effectiveness of the stabilizers was found to be dependent on their chemical structure. nih.gov The proposed mechanism of action includes the direct absorption of UV radiation by the thiophene derivative and the dissipation of this energy as heat. acrospharmatech.com Additionally, electrostatic interactions between the polar thiophene stabilizer and the PVC polymer chains may facilitate energy transfer from the excited polymer to the stabilizer, thus preventing degradation. nih.gov

The performance of these derivatives as photostabilizers is summarized in the table below. The quantum yield of chain scission (Φcs) is a measure of the number of polymer chain breaks per absorbed photon; a lower value indicates better photostability.

Table 2: Photostabilization Efficiency of Thiophene Derivatives in PVC Films

| Additive (0.5% wt) | Quantum Yield of Main Chain Scission (Φcs) after 250h | Reference |

|---|---|---|

| PVC (blank) | 8.34 x 10⁻⁵ | nih.gov |

| N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (4a) | 7.09 x 10⁻⁸ | nih.gov |

| N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethoxyaniline (4b) | 6.55 x 10⁻⁸ | nih.gov |

| N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethylaniline (4c) | 7.79 x 10⁻⁸ | nih.gov |

| 3-[(3-bromo-2-methylthiophen-5-yl)methyleneamino]-2-methylquinazolin-4(3H)-one (4d) | 5.97 x 10⁻⁸ | nih.gov |

Development of Novel Synthetic Methodologies Employing the Compound

The development of novel synthetic methodologies is crucial for advancing chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. While 4-bromo-2-(methylthio)thiophene is a versatile building block, its use in the development of fundamentally new synthetic methods is not widely reported. Instead, it is more commonly employed as a substrate in well-established reactions to create new functionalized molecules.

The bromine atom on the thiophene ring makes it an ideal candidate for participation in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, bromothiophenes are frequently used in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester in the presence of a palladium catalyst. mdpi.com This reaction is a cornerstone of modern organic synthesis and has been used to create a wide array of complex thiophene-containing molecules.

Similarly, Stille coupling, which involves the reaction of an organotin compound with an organic halide, is another common application for bromothiophenes. bldpharm.com These reactions allow for the modular construction of conjugated oligomers and polymers with tailored electronic and photophysical properties.

While these are applications of the compound in synthesis, they represent the use of existing methodologies rather than the development of new ones. The reactivity of the C-Br bond in 4-bromo-2-(methylthio)thiophene could, however, make it a candidate for the development of new catalytic systems or reaction conditions, for example, in the field of C-H activation or other novel cross-coupling protocols.

The table below provides an overview of common cross-coupling reactions where bromothiophenes like 4-bromo-2-(methylthio)thiophene are typically employed.

Table 3: Common Cross-Coupling Reactions Employing Bromothiophenes

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | C-C | mdpi.com |

| Stille Coupling | Organotin compound | Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C | bldpharm.com |

| Kumada Coupling | Grignard reagent | Nickel or Palladium catalyst | C-C | bldpharm.com |

| Heck Coupling | Alkene | Palladium catalyst and a base | C-C | nih.gov |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a base | C-N | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(methylthio)thiophene, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves bromination of 2-(methylthio)thiophene precursors. For example, using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperatures (0–25°C) to avoid over-bromination. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel and hexane/ethyl acetate gradients. Yields can exceed 70% with precise stoichiometric control .

Q. Which spectroscopic and analytical techniques are critical for characterizing 4-Bromo-2-(methylthio)thiophene?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine at C4, methylthio at C2).

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M] at m/z 222.93 for CHBrS).

- FTIR : Peaks at ~680 cm (C-Br stretch) and ~1090 cm (C-S-C asymmetric stretch).

Full characterization requires comparison with literature data for known thiophene derivatives .

Q. How can researchers mitigate safety risks when handling 4-Bromo-2-(methylthio)thiophene?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to bromine’s volatility and thiol-related toxicity.

- Store below -20°C in airtight, light-resistant containers to prevent decomposition.

- Dispose of waste via specialized chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of 4-Bromo-2-(methylthio)thiophene?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) accurately predict electronic structures. Key parameters include HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (to identify electrophilic/nucleophilic sites). Post-Hartree-Fock corrections (e.g., MP2) improve accuracy for bromine’s relativistic effects .

Q. How can researchers resolve contradictions in reported reactivity data for brominated thiophenes?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or substituent electronic effects. Systematic studies using controlled variables (e.g., solvent dielectric constant, temperature gradients) and kinetic profiling (e.g., UV-Vis monitoring) can clarify mechanisms. Comparative studies with analogs (e.g., 5-Bromo-2-thiophenecarboxylic acid) provide insights into substituent-specific behavior .

Q. What toxicological mechanisms are associated with thiophene derivatives like 4-Bromo-2-(methylthio)thiophene?

- Methodological Answer : Thiophene rings may undergo metabolic epoxidation, forming reactive intermediates that bind to cellular macromolecules. In vitro assays (e.g., Ames test for mutagenicity, cytochrome P450 inhibition studies) and in silico ADMET predictions (e.g., using ProTox-II) are critical for risk assessment. Cross-referencing with structurally similar compounds (e.g., 2-Bromothiophenol) helps identify toxicity pathways .

Q. How does the methylthio group influence the regioselectivity of further functionalization in 4-Bromo-2-(methylthio)thiophene?

- Methodological Answer : The methylthio group acts as an electron-donating substituent, directing electrophilic attacks to the α-position (C5) via resonance. Experimental validation involves Suzuki coupling or nitration reactions, analyzed by -NMR to confirm product regiochemistry. Computational Fukui indices further predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.